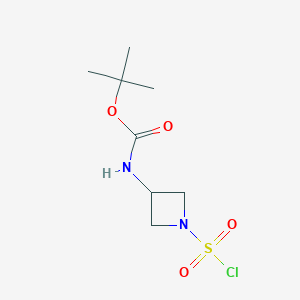![molecular formula C10H12F3NO B2678726 2-[(4-Trifluoromethylbenzyl)amino]ethanol CAS No. 948588-69-0](/img/structure/B2678726.png)
2-[(4-Trifluoromethylbenzyl)amino]ethanol
Vue d'ensemble
Description
“2-[(4-Trifluoromethylbenzyl)amino]ethanol” is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.20 . It is a research use only product .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it’s known that 4-(Trifluoromethyl)benzylamine has been used in the synthesis of various derivatives . A new approach toward the asymmetric synthesis of optically active trifluoromethylated amines was enabled by an unprecedented, highly enantioselective catalytic isomerization of trifluoromethyl imines with a new chiral organic catalyst .Physical and Chemical Properties Analysis
Amino acids, which “this compound” is a type of, are colorless, crystalline solids. They have a high melting point greater than 200°C and are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Applications De Recherche Scientifique
Polyfluorodibenzoxazepines Synthesis : A study by Allaway et al. (2002) described the thermolysis of 2-[(polyfluorobenzylidene)amino]phenols in ethanol, which leads to the formation of fluorinated dibenzoxazepines. These compounds have potential applications in materials science and pharmaceuticals due to their unique structural properties.
Quinolines Synthesis via Ruthenium Catalysis : Cho et al. (2003) conducted research on the oxidative coupling and cyclization of 2-aminobenzyl alcohol with secondary alcohols using ruthenium catalysis, producing quinolines Cho et al. (2003). Quinolines are significant in medicinal chemistry as they are the core structure in many pharmaceuticals.
Tandem O-H Insertion/Alkyl Shift Reaction : A novel method for cleaving C-OH bonds and forming C-C bonds using tandem O-H insertion and [1,3]-alkyl shift reactions with benzylic alcohols was explored by Mi et al. (2016) Mi et al. (2016). This method is significant for synthesizing α-aminoketones and has broader implications in organic synthesis.
Enzymatic Measurement of Ethanol in Biological Samples : Cornell and Veech (1983) developed an enzymatic method for measuring ethanol in acid extracts of various biological materials, which is important for bioanalytical applications Cornell & Veech (1983).
Chemical Clearing and Dehydration of GFP Expressing Mouse Brains : Becker et al. (2012) found that dibenzyl ether, a related compound, can be used as a clearing medium in microscopy, illustrating the utility of benzyl alcohol derivatives in biological imaging Becker et al. (2012).
Antibacterial Activities of Schiff Bases : Wen-jie (2004) and Suo-yi & Hua (2004) explored the antibacterial activities of Schiff bases derived from benzyl alcohols, indicating their potential use in developing new antimicrobial agents Wen-jie (2004), Suo-yi & Hua (2004).
Safety and Hazards
Propriétés
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)9-3-1-8(2-4-9)7-14-5-6-15/h1-4,14-15H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUOXKRMLQRRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2678643.png)
![3-Fluoro-4-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]benzonitrile](/img/structure/B2678645.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2678651.png)
![5-{[(2,4-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2678652.png)

![2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2678654.png)



![8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B2678658.png)
![2,4-dichloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylbenzenesulfonamide](/img/structure/B2678659.png)
![(E)-3-((2,5-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2678661.png)

